5-Amino-3-bromo-4-methylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC18269433
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7BrN2O |
---|---|
Molecular Weight | 203.04 g/mol |
IUPAC Name | 5-amino-3-bromo-4-methyl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C6H7BrN2O/c1-3-4(8)2-9-6(10)5(3)7/h2H,8H2,1H3,(H,9,10) |
Standard InChI Key | PIJSPJOTJCTEST-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)NC=C1N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
5-Amino-3-bromo-4-methylpyridin-2(1H)-one (CAS 889943-27-5) is a pyridinone derivative with substituents at positions 3, 4, and 5. The pyridin-2-one ring system features a ketone group at position 2, a bromine atom at position 3, a methyl group at position 4, and an amino group at position 5 . The IUPAC name reflects this substitution pattern: 3-amino-5-bromo-4-methyl-1H-pyridin-2-one.
Key Structural Attributes:
-
Pyridinone Core: The aromatic six-membered ring with a ketone group at position 2.
-
Electron-Withdrawing Bromine: Enhances reactivity for nucleophilic substitution.
-
Amino Group: Provides hydrogen-bonding potential and basicity.
-
Methyl Substituent: Influences lipophilicity and steric effects.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
While direct NMR data for this compound is limited, analogous structures such as 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5) exhibit distinct proton environments. For example, the methyl group in similar compounds resonates near , while aromatic protons appear between and .
Infrared (IR) Spectroscopy:
The ketone group () typically absorbs near , while the amino group () shows stretching vibrations around .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-amino-3-bromo-4-methylpyridin-2(1H)-one often involves multi-step reactions starting from nitro- or halogenated pyridine precursors. A representative pathway includes:
-
Nitration and Reduction:
-
Bromination:
-
Cyclization and Deprotection:
Example Reaction Scheme:
Yield and Optimization
-
Yield: Reported yields for analogous bromopyridine syntheses reach 95% under optimized conditions .
-
Key Factors: Temperature control during bromination and catalyst selection critically influence efficiency.
Physicochemical Properties
Thermal and Solubility Data
Property | Value | Source |
---|---|---|
Molecular Weight | 203.04 g/mol | |
Boiling Point | ||
Melting Point | Not reported | – |
Solubility | Likely polar aprotic solvents | Inferred |
Stability and Reactivity
-
Thermal Stability: Decomposes at elevated temperatures (> ) due to the bromine substituent .
-
Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, while the amino group participates in condensation or acylation reactions .
Biological Activity and Applications
Kinase Inhibition
3-Aminopyridin-2-one derivatives, including structurally related compounds, exhibit inhibitory activity against kinases such as MPS1 and Aurora A/B . These kinases are implicated in cancer cell proliferation, making such compounds potential anticancer agents.
Selectivity Profile:
-
MPS1 Inhibition: IC values in the micromolar range for analogues .
-
Ligand Efficiency: High ligand efficiency () due to low molecular weight and potent binding .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing β-amino acid derivatives, which are valued for their metabolic stability and applications in peptide mimetics.
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if swallowed | Avoid ingestion |
H315: Skin irritation | Wear protective gloves |
H319: Eye irritation | Use eye protection |
H335: Respiratory irritation | Use in well-ventilated areas |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume